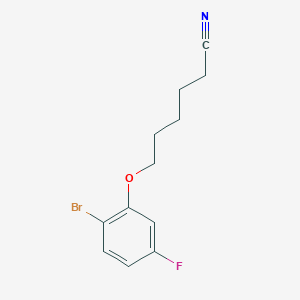

6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile

Description

6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile (CAS: 1443354-33-3) is a nitrile-containing compound featuring a hexane chain linked to a phenoxy group substituted with bromine (Br) at position 2 and fluorine (F) at position 5. The bromine and fluorine substituents are electron-withdrawing groups, enhancing the electrophilicity of the aromatic ring and influencing reactivity in cross-coupling or substitution reactions . This compound has been cataloged as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research . However, it is currently listed as a discontinued product by suppliers such as CymitQuimica, Ambeed, and AiFChem, necessitating the use of alternative intermediates in ongoing projects .

Properties

IUPAC Name |

6-(2-bromo-5-fluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-11-6-5-10(14)9-12(11)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQISHDTQVRREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCCCCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile typically involves the reaction of 2-bromo-5-fluorophenol with 6-bromohexanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted phenoxyhexanenitriles.

Oxidation: Oxidized phenoxyhexanenitriles.

Reduction: Hexylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, making it a candidate for developing new antibacterial agents.

Cytotoxicity:

In vitro studies have demonstrated that this compound shows cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis has been linked to interactions with specific cellular signaling pathways, although further research is needed to elucidate these mechanisms.

Anti-inflammatory Effects:

Preliminary investigations suggest potential anti-inflammatory properties. The compound appears to modulate cytokine production, which could be beneficial for treating inflammatory diseases.

Medicinal Chemistry

Drug Development:

The compound is being explored for its potential use as a pharmacophore in drug development. Its unique structural features may enhance binding affinity and selectivity towards biological targets, making it suitable for designing novel therapeutics.

Mechanism of Action:

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition: Targeting enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation: Interacting with receptors involved in inflammatory responses or cellular signaling pathways.

- Cell Membrane Interaction: Its lipophilic nature may allow it to integrate into cell membranes, increasing permeability and potentially leading to cell death.

Industrial Applications

Specialty Chemicals Production:

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that can tailor materials for specific applications, such as in coatings or electronic materials.

OLED Materials:

Recent research has identified its potential use in organic light-emitting diode (OLED) technology as a dopant or host material. This application benefits from its electronic properties and stability.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential for new antibacterial agents. |

| Cytotoxicity | Induced apoptosis in cancer cell lines; further studies needed to clarify mechanisms. |

| Anti-inflammatory Effects | Modulated inflammatory cytokine production; preliminary results suggest therapeutic potential. |

Mechanism of Action

The mechanism of action of 6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenoxy ring enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The ortho-bromo and para-fluoro arrangement in this compound contrasts with para-substituted analogs (e.g., 6-(4-Fluorophenoxy)hexanenitrile), which lack bromine. This difference impacts electronic effects and steric hindrance, influencing reactivity in nucleophilic aromatic substitution .

- Electron-Withdrawing Groups: Bromine and fluorine increase the phenoxy group's electrophilicity compared to alkyl or heterocyclic substituents (e.g., indole or triazole), making it more reactive in palladium-catalyzed cross-couplings .

- Biological Activity: Bulky substituents, as seen in AM4346, enhance receptor selectivity (e.g., CB2 agonism), whereas simpler nitriles like 6-(4-Fluorophenoxy)hexanenitrile are less likely to exhibit targeted bioactivity .

Physicochemical and Industrial Properties

The electron-withdrawing bromo and fluoro groups likely increase the compound's polarity, affecting solubility in organic solvents .

Implications and Research Directions

The discontinuation of this compound underscores the need for alternative intermediates with similar reactivity. Compounds like 6-(4-Bromo-2,5-difluorophenoxy)hexanenitrile (CAS: 1341163-32-3) or 6-(3-Chloro-2-fluorophenoxy)hexanenitrile (CAS: 1443305-02-9) may serve as substitutes, though their electronic profiles and steric effects require further evaluation . Future research should explore structure-activity relationships (SAR) to optimize substituent patterns for targeted applications, such as cannabinoid receptor modulation or agrochemical synthesis .

Biological Activity

6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12BrFNO

- Molecular Weight : 296.14 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of fluorine atoms often enhances the antimicrobial efficacy by altering the compound's interaction with microbial membranes.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| MA-1156 | 16 µM | Staphylococcus aureus |

| MA-1115 | 32 µM | Staphylococcus aureus |

| MA-1113 | 128 µM | Staphylococcus aureus |

Anticancer Activity

Similar compounds have also been evaluated for their anticancer properties. Research on fluoro-substituted phenyl compounds has demonstrated significant inhibition of cancer cell proliferation, particularly against leukemia cell lines such as L1210 . The mechanism often involves the release of active metabolites that interfere with nucleic acid synthesis.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and function.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties that can protect cellular components from oxidative damage, which is crucial in cancer therapy .

Case Studies

- Antimicrobial Efficacy : In a study evaluating fluoroaryl derivatives, it was found that compounds similar to this compound showed a remarkable ability to reduce biofilm formation in Staphylococcus aureus, indicating potential use in treating biofilm-associated infections .

- Cell Proliferation Inhibition : A series of haloethyl and piperidyl phosphoramidate analogues were synthesized and tested against L1210 mouse leukemia cells, demonstrating potent growth inhibition with IC(50) values in the nanomolar range . This suggests that further exploration of nitrile-containing compounds could yield similar results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.